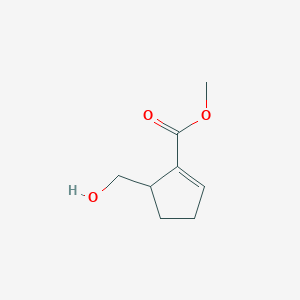![molecular formula C18H25NO B14351270 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol CAS No. 91706-93-3](/img/structure/B14351270.png)
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Cyclization Reactions: The formation of the hexahydroisoquinoline core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.
Alkylation: Introduction of the ethyl group at the 3-position can be achieved through alkylation reactions using ethyl halides.
Hydrogenation: The hexahydro part of the compound indicates the presence of hydrogenated (saturated) rings, which can be achieved through catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can further saturate the compound or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated derivatives.
科学研究应用
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with different properties.
Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline.
Uniqueness
3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol is unique due to its specific structural features, such as the ethyl group at the 3-position and the hexahydro ring system. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
属性
CAS 编号 |
91706-93-3 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC 名称 |
12-ethyl-12-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-2-19-11-10-18-8-3-7-17(18,13-19)9-6-14-4-5-15(20)12-16(14)18/h4-5,12,20H,2-3,6-11,13H2,1H3 |
InChI 键 |
UZEPLKRRCXFIBB-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC23CCCC2(C1)CCC4=C3C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
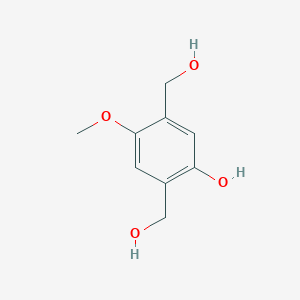

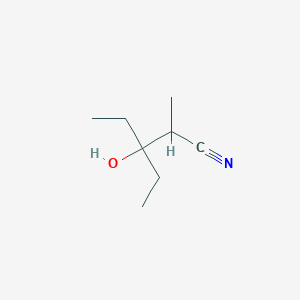

![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)

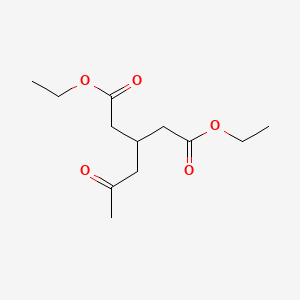
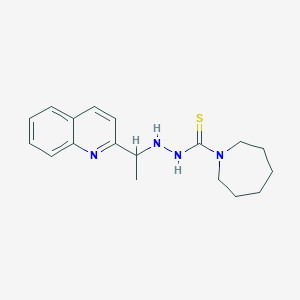
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
